molecular formula C28H30Cl3N7O5S B607487 FMF-04-159-2 CAS No. 2364489-81-4

FMF-04-159-2

Cat. No.: B607487
CAS No.: 2364489-81-4
M. Wt: 683.0
InChI Key: HZPYSAHDRSBARR-QPJJXVBHSA-N
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Future Directions

One of the relevant papers retrieved indicates that FMF-04-159-2 shows promising potential for the treatment of triple negative breast cancer . It has been shown to suppress the progression and metastasis of this type of cancer .

Biochemical Analysis

Biochemical Properties

FMF-04-159-2 plays a crucial role in biochemical reactions by inhibiting CDK14 and other related kinases. It binds covalently to CDK14 at the C218 residue, leading to the inhibition of its kinase activity . The compound also inhibits CDK2, CDK10, and other TAIRE kinases with varying degrees of potency . The inhibition of these kinases affects various cellular processes, including cell cycle regulation and signal transduction pathways .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, particularly triple-negative breast cancer cells, this compound suppresses cell proliferation and metastasis by inhibiting CDK14 . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression and cellular metabolism by modulating the activity of CDK14 and other related kinases .

Molecular Mechanism

The molecular mechanism of this compound involves covalent binding to the C218 residue of CDK14, leading to the inhibition of its kinase activity . This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation and signal transduction . This compound also inhibits other TAIRE kinases, such as CDK16, CDK17, and CDK18, which further contributes to its effects on cellular processes . The compound’s ability to modulate gene expression and enzyme activity at the molecular level makes it a valuable tool for studying kinase signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function include sustained inhibition of cell proliferation and alterations in cell cycle dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK14 activity and suppresses tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target effects . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to kinase signaling and cell cycle regulation . The compound interacts with enzymes and cofactors that modulate its activity and stability within cells . By inhibiting CDK14 and other related kinases, this compound affects metabolic flux and the levels of various metabolites involved in cell proliferation and differentiation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to specific cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting CDK14 and other related kinases .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to inhibit CDK14 and modulate cellular processes effectively .

Preparation Methods

The synthesis of FMF-04-159-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

FMF-04-159-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'FMF-04-159-2' involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-(4-bromophenyl)phenol", "5-methyl-2-nitroaniline", "sodium hydride", "dimethylformamide (DMF)", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: 4-(4-bromophenyl)phenol is reacted with 5-methyl-2-nitroaniline in the presence of sodium hydride and DMF to form an intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and sodium acetate to form the corresponding phenol.", "Step 3: The phenol is reduced to the corresponding alcohol using sodium borohydride in the presence of hydrochloric acid.", "Step 4: The alcohol is then oxidized to the corresponding ketone using sodium hydroxide and hydrogen peroxide.", "Step 5: The ketone is then reacted with ethyl acetate and sodium borohydride in the presence of hydrochloric acid to form the final product.", "Step 6: The final product is purified using standard techniques such as column chromatography and recrystallization." ] }

CAS No.

2364489-81-4

Molecular Formula

C28H30Cl3N7O5S

Molecular Weight

683.0

IUPAC Name

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+

InChI Key

HZPYSAHDRSBARR-QPJJXVBHSA-N

SMILES

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FMF-04-159-2;  FMF041592;  FMF 04 159 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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